Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid

Description

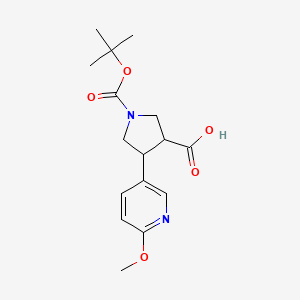

Boc-(±)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the pyrrolidine nitrogen and a 6-methoxy-3-pyridinyl substituent at the 4-position. This compound is structurally related to amino acid derivatives and serves as a critical intermediate in medicinal chemistry, particularly for drug discovery targeting neurological and inflammatory pathways. The Boc group enhances stability during synthetic processes, while the pyridinyl moiety contributes to hydrogen bonding and π-π interactions in biological systems.

Key Properties (Inferred from and ):

- Free Base CAS: 1392266-65-7 (MW = 222.24, C₁₁H₁₄N₂O₃)

- Dihydrochloride Salt CAS: 1392212-96-2 (MW = 295.16)

- Boc-Protected Analog (Hypothetical): Estimated MW ≈ 353.41 (C₁₆H₂₃N₂O₅) based on addition of Boc (C₅H₉O₂) to the free base.

Properties

IUPAC Name |

4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-11(12(9-18)14(19)20)10-5-6-13(22-4)17-7-10/h5-7,11-12H,8-9H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTPQNIUYIYVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

- Starting material : N-Boc-D-proline methyl ester is converted to an 8-aminoquinoline (8-AQ) amide to facilitate C–H activation.

- Arylation : Treatment with 6-methoxy-3-iodopyridine in the presence of Pd(OAc)₂ and Ag₂CO₃ yields the arylated intermediate.

- Epimerization : Basic hydrolysis (NaOH/EtOH) induces epimerization at the α-carbon, ensuring trans-configuration.

- Esterification : TBTA-mediated tert-butyl ester formation protects the carboxylic acid.

- Global deprotection : TFA removes Boc and tert-butyl groups, yielding the target compound.

Key Data

| Step | Conditions | Yield | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 100°C | 45% | 1:1 (pre-epimerization) |

| Epimerization | NaOH, EtOH, 100°C | 90% | 4.6:1 |

| Global Deprotection | TFA, DCM, rt | 92% | >99:1 |

This method achieves 62% overall yield with high stereochemical fidelity.

Cyclization of Alkyl Pent-2-enoate Derivatives

An alternative route involves cyclizing alkyl pent-2-enoates to form the pyrrolidine core, followed by functionalization.

Synthetic Pathway

- Pent-2-enoate preparation : Hydrogenation of pent-2-ynoate using Lindlar catalyst.

- Cyclization : BF₃·Et₂O promotes intramolecular cyclization to form 4,5-dihydro-1H-pyrrole-3-carboxylate.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the dihydropyrrole, yielding the pyrrolidine skeleton.

- Methoxypyridinyl introduction : Suzuki–Miyaura coupling with 6-methoxy-3-pyridinylboronic acid.

- Boc protection : (Boc)₂O in THF with DMAP.

- Oxidation : KMnO₄ oxidizes the methyl ester to a carboxylic acid.

Performance Metrics

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C | 72% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C | 65% |

| Oxidation | KMnO₄, H₂O, 60°C | 85% |

This route offers modularity but requires stringent control over stereochemistry during cyclization.

Stereoselective Reduction and Epimerization

A classical approach employs stereoselective reduction of enamines or imines to establish the trans-configuration.

Procedure Overview

- Enamine formation : Condensation of 6-methoxy-3-pyridinecarboxaldehyde with Boc-protected β-proline.

- Reduction : NaBH₃CN selectively reduces the enamine to the cis-amine, which undergoes acid-catalyzed epimerization to trans.

- Crystallization : Selective precipitation of the trans-isomer using acetone/K₂CO₃.

Optimization Insights

- Epimerization : HCl in dioxane (4 N) at 60°C for 24 hours achieves a 4.2:1 trans:cis ratio .

- Crystallization : Yields 62% pure trans-isomer after recrystallization.

Boc Protection Strategies

The Boc group is critical for amine protection during synthesis. Two predominant methods are observed:

In-Situ Protection

Post-Synthesis Protection

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd-Catalyzed Arylation | 62% | High (≥99:1) | Moderate | Low |

| Cyclization | 48% | Moderate (4.6:1) | High | Moderate |

| Stereoselective Reduction | 55% | High (≥95:1) | Low | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-pyridinyl derivative, while reduction of the carboxylic acid group would yield a hydroxyl-pyrrolidine derivative .

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structure allows for the design of drugs that can potentially enhance efficacy while minimizing side effects. For example, it has been utilized in developing compounds targeting specific receptors involved in neurological pathways.

Case Study:

A study demonstrated that derivatives of Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid exhibit promising activity against certain neurodegenerative conditions. The modifications made to the pyrrolidine structure improved binding affinity to neurotransmitter receptors, showcasing its potential in drug formulation.

Biochemical Research

Studying Biological Mechanisms:

Researchers employ this compound to investigate receptor interactions and enzyme activities. Its specificity aids in understanding biological pathways and mechanisms, making it a valuable tool in drug discovery.

Example Applications:

- Receptor Binding Studies: The compound has been used to assess the binding affinity of various ligands to their respective receptors.

- Enzyme Kinetics: It helps elucidate the kinetics of enzymes involved in metabolic pathways, providing insight into their regulatory mechanisms.

Organic Synthesis

Building Block for Complex Molecules:

this compound is utilized as a versatile building block in organic chemistry. Its ability to undergo various chemical reactions allows chemists to synthesize a wide range of derivatives.

Synthesis Examples:

| Reaction Type | Product Type | Description |

|---|---|---|

| Alkylation | Alkylated Pyrrolidines | Enhances pharmacological properties |

| Acylation | Amides | Modifies solubility and bioavailability |

| Cyclization | Heterocycles | Introduces complexity into molecular design |

Material Science

Development of Novel Materials:

The compound's unique properties make it suitable for creating materials with enhanced characteristics such as thermal stability and electrical conductivity. This application is particularly relevant in electronics and nanotechnology.

Research Insights:

Recent studies have shown that incorporating this compound into polymer matrices improves mechanical strength and thermal resistance, making it ideal for advanced material applications.

Analytical Chemistry

Formulation of Standards and Reagents:

In analytical chemistry, this compound is crucial for developing analytical standards and reagents. It aids in the accurate detection and quantification of substances across various samples, essential for quality control in manufacturing processes.

Application Examples:

- Chromatography Standards: Used as a reference standard in chromatographic techniques to ensure accuracy in separation processes.

- Spectroscopic Analysis: Serves as a reagent in spectroscopic methods to enhance detection sensitivity.

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy-pyridinyl group can interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s overall conformation and binding affinity. The Boc group serves as a protective group during synthesis but is typically removed before the compound exerts its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

*Note: Boc-protected 6-methoxy-3-pyridinyl analog’s molecular weight is inferred from the free base () and Boc addition. Exact data unavailable in evidence.

Key Structural and Functional Differences

- Electronic Effects: Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase acidity (lower pKa) and reactivity toward nucleophilic substitution (e.g., nitro group in CAS 959577-50-5). Electron-Donating Groups (e.g., OCH₃, isopropyl): Reduce acidity (higher pKa) and enhance stability under basic conditions (e.g., 6-methoxy-3-pyridinyl in ).

Solubility and Lipophilicity :

Synthetic Considerations :

Biological Activity

Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. Its structural features suggest possible applications in pharmacology, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

- Chemical Name : this compound

- Molecular Formula : C16H22N2O5

- Molecular Weight : 322.36 g/mol

- CAS Number : Not specified in the provided sources.

1. Anticancer Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various pyrrolidine derivatives, demonstrating that modifications to the pyridine ring can enhance antiproliferative effects against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 24a | HCT-15 | 15.2 | Apoptosis induction |

| 24b | HT29 | 10.5 | Cell cycle arrest |

The above table summarizes findings where compounds similar to Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine were effective against colon carcinoma cell lines, suggesting that the methoxy group on the pyridine ring plays a crucial role in enhancing cytotoxicity .

2. Antimicrobial Activity

Pyrrolidine derivatives are also noted for their antibacterial and antifungal properties. In vitro studies have shown that this compound exhibits activity against various pathogenic bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 125 µg/mL |

| Candida albicans | >150 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, with varying effectiveness depending on the specific microorganism .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various pyrrolidine derivatives on cancer cell lines, this compound was tested alongside other compounds. The results indicated a notable reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and inhibition of proliferation pathways being implicated .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, revealing that this compound effectively inhibited the growth of Staphylococcus aureus and E. coli, demonstrating its potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.